molecular formula C9H7B B1383392 1-Bromo-3-ethynyl-2-methylbenzene CAS No. 2228172-50-5

1-Bromo-3-ethynyl-2-methylbenzene

Cat. No.: B1383392
CAS No.: 2228172-50-5
M. Wt: 195.06 g/mol
InChI Key: OJDGMHIILRKOOX-UHFFFAOYSA-N
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Description

1-Bromo-3-ethynyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, an ethynyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethynyl-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-ethynyl-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethynyl-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can undergo reduction reactions to modify the ethynyl group or the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

  • Substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions can produce compounds with carbonyl or carboxyl groups.
  • Reduction reactions can result in the formation of alkanes or alkenes from the ethynyl group.

Scientific Research Applications

1-Bromo-3-ethynyl-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.

    Chemical Biology: It is utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethynyl-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring and the ethynyl group. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the methyl group provides steric hindrance that affects the compound’s overall reactivity .

Comparison with Similar Compounds

    1-Bromo-2-ethynylbenzene: Lacks the methyl group, resulting in different reactivity and steric properties.

    1-Bromo-3-methylbenzene:

    1-Ethynyl-2-methylbenzene: Lacks the bromine atom, altering its reactivity in substitution reactions.

Uniqueness: 1-Bromo-3-ethynyl-2-methylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

1-bromo-3-ethynyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDGMHIILRKOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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